{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine typically involves multiple steps. One common synthetic route starts with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with propan-2-amine under specific conditions to yield the final product .
Starting Material Preparation: The synthesis begins with the preparation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. This can be achieved by treating 4-chlorobenzoic acid with hydrazine hydrate, followed by cyclization with cyanogen bromide.
Final Product Formation: The intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is then reacted with propan-2-amine in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) to form this compound.
Chemical Reactions Analysis
{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and antitubercular agent.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, which are valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby disrupting essential biochemical pathways in microorganisms. This inhibition can lead to the suppression of microbial growth and replication .
Comparison with Similar Compounds
{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: This compound has a sulfur atom in place of the oxygen atom in the oxadiazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol: This compound has a thiol group instead of the amine group.
This compound stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties.
Biological Activity
The compound {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine , also known by its CAS number 1093390-68-1, is a derivative of the 1,3,4-oxadiazole class. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN3O with a molecular weight of 288.17 g/mol. The presence of the oxadiazole ring contributes to its unique biological properties, making it a subject of interest for drug discovery efforts.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit potent anticancer properties. These compounds often function through various mechanisms, including the inhibition of key enzymes and pathways involved in cancer progression:
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to inhibit enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase. These targets are crucial for cancer cell proliferation and survival .
- Case Studies : In a study evaluating the cytotoxic effects of various 1,3,4-oxadiazole derivatives on cancer cell lines, it was found that the compound demonstrated significant activity against several types of cancer cells including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
The oxadiazole scaffold has also shown promise in antimicrobial applications:
- Antibacterial and Antifungal Properties : Compounds containing the oxadiazole moiety have been reported to exhibit activity against a range of bacterial strains and fungi. This includes potential effectiveness against resistant strains due to their unique mechanisms of action .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may also exhibit:
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which can be beneficial in treating diseases characterized by chronic inflammation .
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
Structural Feature | Biological Effect |
---|---|
Presence of Chlorine Substituent | Enhances anticancer activity |
Oxadiazole Ring System | Critical for enzyme inhibition |
Alkyl Chain Length | Affects solubility and bioavailability |
Modifications to the oxadiazole core can lead to variations in potency and selectivity towards different biological targets. For instance, altering substituents on the phenyl ring or modifying the alkyl chain can significantly impact both efficacy and toxicity profiles .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJKMDBSWUKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.